

# physical and chemical properties of 3-chloro-3-methylhexane

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## Compound of Interest

Compound Name: 3-Chloro-3-methylhexane

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## An In-depth Technical Guide to 3-Chloro-3-Methylhexane

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-chloro-3-methylhexane** ( $C_7H_{15}Cl$ ), a tertiary alkyl halide of significant interest in the study of nucleophilic substitution and elimination reaction mechanisms. This document delves into the compound's structural characteristics, spectroscopic profile, and key physicochemical parameters. A central focus is placed on its reactivity, particularly the mechanistic dichotomy between  $S_N1/E1$  pathways, which is rationalized through the principles of carbocation stability. Furthermore, this guide presents detailed, field-proven experimental protocols for its synthesis from 3-methyl-3-hexanol and for its purity assessment via gas chromatography (GC). Safety protocols and handling recommendations are also summarized to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a thorough, practical understanding of this archetypal tertiary alkyl halide.

### Introduction and Molecular Identity

**3-Chloro-3-methylhexane** is a halogenated alkane characterized by a chlorine atom and a methyl group attached to the third carbon of a hexane chain. As a tertiary alkyl halide, the carbon atom bonded to the halogen is also bonded to three other carbon atoms. This structural feature is the primary determinant of its chemical behavior, making it a classic substrate for



investigating unimolecular reaction kinetics. Its CAS Registry Number is 43197-78-0.[\[1\]](#)[\[2\]](#)[\[3\]](#) The molecule is chiral, existing as two enantiomers, (R)-**3-chloro-3-methylhexane** and (S)-**3-chloro-3-methylhexane**.

Molecular Structure:

## Physicochemical and Spectroscopic Properties

The physical properties of **3-chloro-3-methylhexane** are dictated by its molecular weight and branched structure. The quantitative data for these properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **3-Chloro-3-Methylhexane**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>15</sub> Cl	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	134.65 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	3-chloro-3-methylhexane	<a href="#">[1]</a>
CAS Number	43197-78-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Colorless liquid (presumed)	N/A
Boiling Point	135 °C	<a href="#">[5]</a>
Density	0.879 g/cm <sup>3</sup>	<a href="#">[5]</a> <a href="#">[7]</a>
Refractive Index	1.4265	<a href="#">[5]</a>
Flash Point	35 °C (95 °F)	<a href="#">[5]</a>
Solubility	Insoluble in water; soluble in organic solvents	<a href="#">[8]</a>

Spectroscopic Profile:

Spectroscopic data is crucial for the unambiguous identification and characterization of **3-chloro-3-methylhexane**.



- **Infrared (IR) Spectroscopy:** The IR spectrum provides information about the functional groups present. Key absorptions for **3-chloro-3-methylhexane** include C-H stretching vibrations just below  $3000\text{ cm}^{-1}$  and a characteristic C-Cl stretching vibration in the fingerprint region, typically between  $600\text{-}800\text{ cm}^{-1}$ .<sup>[2]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The proton NMR spectrum would show complex multiplets for the methylene ( $-\text{CH}_2-$ ) and methyl ( $-\text{CH}_3$ ) groups of the ethyl and propyl chains, and a singlet for the methyl group attached to the quaternary carbon. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom.
  - $^{13}\text{C}$  NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon atom bonded to the chlorine appearing most downfield.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak with an intensity of about one-third of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes).

## Chemical Properties and Reactivity

As a tertiary alkyl halide, the reactivity of **3-chloro-3-methylhexane** is dominated by reaction pathways that proceed through a carbocation intermediate. This is in stark contrast to primary alkyl halides, which favor  $\text{S}_\text{N}2$  reactions due to lower steric hindrance.<sup>[9]</sup>

## Nucleophilic Substitution and Elimination: The $\text{S}_\text{N}1/\text{E}1$ Manifold

The core of **3-chloro-3-methylhexane**'s reactivity lies in its propensity to undergo unimolecular nucleophilic substitution ( $\text{S}_\text{N}1$ ) and unimolecular elimination ( $\text{E}1$ ) reactions. The rate-determining step for both pathways is the spontaneous dissociation of the C-Cl bond to form a stable tertiary carbocation (3-methylhexan-3-yl cation) and a chloride ion.<sup>[10][11]</sup>

- **Causality of Reactivity:** The stability of this tertiary carbocation is the paramount factor driving the reaction. It is stabilized by two key effects:



- Inductive Effect: The three alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge.[10]
- Hyperconjugation: The overlap of the filled C-H  $\sigma$ -orbitals on adjacent carbons with the empty p-orbital of the carbocation further delocalizes the positive charge, significantly lowering the energy of the intermediate.[10]

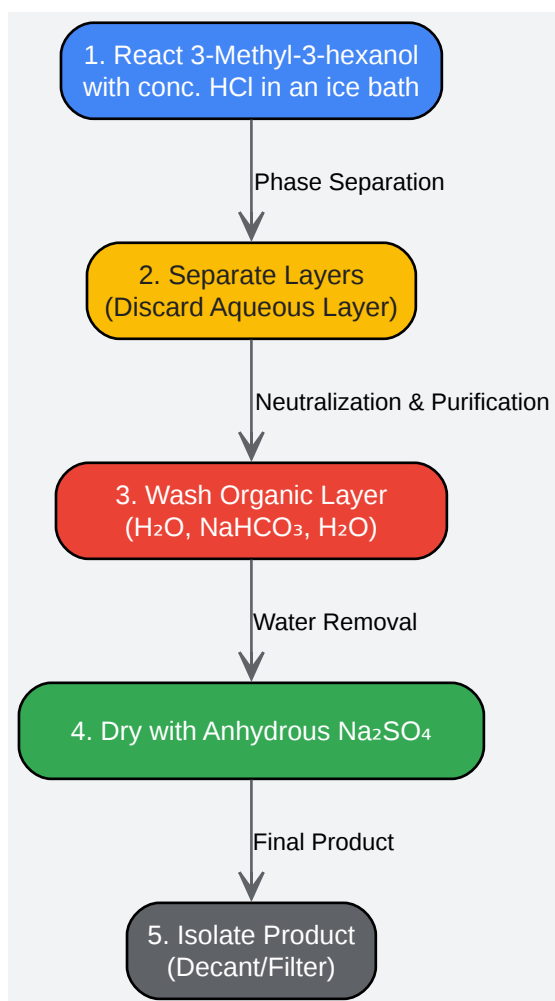
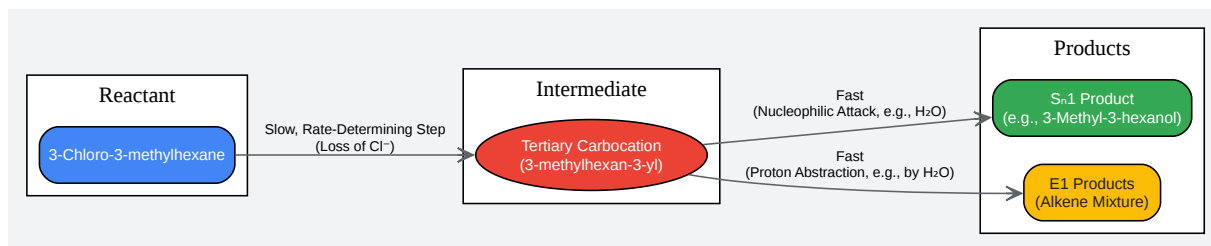
This high stability of the tertiary carbocation intermediate means that **3-chloro-3-methylhexane** reacts much faster than its primary or secondary counterparts under  $S_N1$  conditions.[10] In contrast, it is essentially unreactive under  $S_N2$  conditions due to the severe steric hindrance around the electrophilic carbon, which prevents the backside attack required for the  $S_N2$  mechanism.[9][12]

Once formed, the carbocation can be attacked by a nucleophile ( $S_N1$  pathway) or a proton can be abstracted from an adjacent carbon by a base (E1 pathway).[11] These are competing processes, and the product distribution often depends on the reaction conditions, such as the nature of the solvent and the nucleophile/base strength. For example, reaction with water can yield both the substitution product (3-methyl-3-hexanol) and elimination products (alkenes).[11]

## Visualization of $S_N1$ /E1 Pathways

The diagram below illustrates the central role of the tertiary carbocation intermediate in the competing  $S_N1$  and E1 reaction pathways of **3-chloro-3-methylhexane**.





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